2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylmethyl group and an ethoxyethanol chain
Scientific Research Applications
2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Naphthalen-2-ylmethyl Group: The piperazine ring is then substituted with a naphthalen-2-ylmethyl group through nucleophilic substitution reactions.
Attachment of Ethoxyethanol Chain: Finally, the ethoxyethanol chain is attached via etherification reactions involving appropriate alkyl halides and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as dopamine receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmitter signaling pathways . This interaction can lead to various physiological effects, including changes in mood, cognition, and motor function .
Properties
IUPAC Name |
2-[2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-12-14-23-13-11-20-7-9-21(10-8-20)16-17-5-6-18-3-1-2-4-19(18)15-17/h1-6,15,22H,7-14,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNAPBMBWIAIOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.